molecular formula C7H12N2O B3221322 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine CAS No. 1206972-55-5

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B3221322
CAS No.: 1206972-55-5
M. Wt: 140.18
InChI Key: IDASPJREHJWRRE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Organic Chemistry

Heterocyclic amines are a fundamental class of organic compounds characterized by a ring structure containing at least one nitrogen atom alongside carbon atoms. wikipedia.org Their significance is underscored by their widespread presence in biologically crucial molecules. openstax.org Many vitamins, such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), are heterocyclic amines, playing vital roles in metabolic processes. wikipedia.org Alkaloids, a large group of naturally occurring compounds with pronounced physiological effects, often feature heterocyclic amine structures, with nicotine (B1678760) being a well-known example. wikipedia.org Furthermore, the very basis of genetic information, the nucleobases adenine, guanine, cytosine, and thymine/uracil, are all heterocyclic amines. wikipedia.org

The chemical behavior of heterocyclic amines is a key aspect of their importance in organic chemistry. The nitrogen atom's lone pair of electrons can confer basicity, allowing these compounds to act as proton acceptors. libretexts.org However, in aromatic systems like pyrrole, the nitrogen's lone pair is involved in the aromatic π-electron system, which significantly reduces its basicity. openstax.orgpressbooks.pub This tunable reactivity makes heterocyclic amines valuable components in the design and synthesis of complex organic molecules and pharmaceutical agents. openstax.org

Table 1: Examples of Biologically Important Heterocyclic Amines
CompoundClassificationSignificance
Niacin (Vitamin B3)VitaminEssential for metabolism, precursor to coenzymes NAD and NADP. wikipedia.org
NicotineAlkaloidA psychoactive compound found in the tobacco plant. wikipedia.org
AdeninePurine NucleobaseA fundamental component of DNA and RNA. wikipedia.org
PyrroleHeterocycleThe core structure of porphyrins found in hemoglobin and chlorophyll. wikipedia.org

Overview of 1,3-Oxazole Scaffolds in Synthetic Design

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has emerged as a privileged scaffold in medicinal chemistry. chemmethod.com Its utility stems from its presence in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. The versatility of the oxazole (B20620) nucleus makes it a valuable intermediate for the synthesis of new chemical entities. chemmethod.com Researchers have demonstrated that the substitution pattern on the oxazole ring is a critical determinant of the compound's biological function, with different derivatives showing promise as antibacterial, anti-inflammatory, anticancer, and antidiabetic agents. chemmethod.com

The synthesis of 1,3-oxazole derivatives is well-established, with several methods available to organic chemists. These synthetic routes often allow for the introduction of diverse substituents at various positions on the ring, facilitating the creation of libraries of compounds for biological screening. nih.govacs.org This adaptability makes the 1,3-oxazole scaffold a cornerstone in modern drug discovery and development programs. nih.gov

Table 2: Selected Biologically Active Compounds Containing a 1,3-Oxazole Scaffold
CompoundTherapeutic Area/Activity
Disorazole C1Anticancer nih.gov
AleglitazarAntidiabetic (Type II)
DitazolePlatelet Aggregation Inhibitor
MubritinibTyrosine Kinase Inhibitor
OxaprozinCOX-2 Inhibitor

Research Trajectories for Alkyl-Substituted Oxazolylmethanamines

The study of alkyl-substituted oxazolylmethanamines is a focused area of research aimed at understanding the influence of alkyl groups on the properties and activities of these molecules. The introduction of alkyl substituents can systematically alter a compound's characteristics, such as its size, shape, and lipophilicity (fat-solubility). These modifications can, in turn, affect how the molecule interacts with biological targets.

Current research in this domain is multifaceted. One primary direction is the development of novel synthetic methodologies to create a diverse array of alkyl-substituted oxazolylmethanamines. This allows for a systematic exploration of structure-activity relationships (SAR), where the biological activity is correlated with the specific alkyl substitution pattern. For example, research on other heterocyclic systems has shown that varying the length and bulkiness of alkyl chains can influence a molecule's solubility and its ability to form organized structures, which can be crucial for its function. mdpi.com Another key research trajectory involves the biological evaluation of these compounds to identify potential therapeutic applications. Given the broad range of activities observed for oxazole derivatives, these investigations often cover areas such as oncology, infectious diseases, and inflammation. nih.gov

The compound (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, with its specific ethyl and methyl groups, serves as a probe within this chemical space. Detailed studies on its synthesis, properties, and biological profile would contribute to the broader understanding of how alkyl substitutions can be used to fine-tune the characteristics of oxazole-based molecules for specific applications.

Table 3: Physicochemical Data for this compound Hydrochloride
PropertyValue
CAS Number1803606-83-8 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASPJREHJWRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary amine group attached to the oxazole (B20620) ring at the 5-position via a methylene (B1212753) bridge is a key site for derivatization. Its nucleophilic nature allows it to readily participate in a variety of common amine reactions.

Acylation and Sulfonylation

The primary amine of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: In a typical acylation reaction, the amine would react with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base to yield an N-acylated product. The base is used to neutralize the acid byproduct.

General Reaction Scheme for Acylation

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270).

General Reaction Scheme for Sulfonylation

Reagent TypeExample ReagentExpected Product
Acyl HalideAcetyl chlorideN-((2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl)acetamide
Acid AnhydrideAcetic anhydrideN-((2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl)acetamide
Sulfonyl Halidep-Toluenesulfonyl chlorideN-((2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl)-4-methylbenzenesulfonamide

Alkylation and Reductive Alkylation

Alkylation: The primary amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, for instance, results in two separable regioisomers, highlighting the complexities that can arise in the alkylation of heterocyclic amines. mdpi.com

Reductive Alkylation (Reductive Amination): A more controlled method for mono-alkylation is reductive amination. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method is widely used in pharmaceutical synthesis due to its efficiency and selectivity. nih.govorganic-chemistry.orgrsc.org The reaction is typically carried out in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

General Reaction Scheme for Reductive Alkylation

Transformations at the Oxazole Ring System

Nucleophilic Additions/Substitutions on the Ring

The oxazole ring is generally considered an electron-rich heterocycle, which makes it susceptible to electrophilic attack rather than nucleophilic substitution. Nucleophilic aromatic substitution on an unsubstituted oxazole ring is rare and typically requires the presence of a good leaving group. For this compound, direct nucleophilic attack on the ring carbons is not a favored pathway.

However, the primary amine of the aminomethyl group can readily act as a nucleophile. This intrinsic nucleophilicity can be harnessed for derivatization at the side chain. For instance, acylation, alkylation, and sulfonylation reactions would be expected to occur at the nitrogen atom of the aminomethyl group.

While direct nucleophilic substitution on the oxazole ring is uncommon, activation of the ring can facilitate such reactions. For example, if the oxazole were to be N-quaternized, the resulting oxazolium salt would become significantly more electron-deficient and susceptible to nucleophilic attack. In such a scenario, a nucleophile could potentially add to the C2, C4, or C5 positions, possibly leading to ring-opened products.

The primary amine functionality can also participate in intramolecular reactions. Under certain conditions, it could potentially act as a nucleophile towards an electrophilically activated C4 position, although this would require overcoming a significant energetic barrier to form a strained bicyclic system.

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, often initiated by nucleophilic or electrophilic attack. For this compound, the aminomethyl group can play a crucial role in such transformations.

Under acidic conditions, protonation of the ring nitrogen would activate the oxazole ring towards nucleophilic attack by water or other nucleophiles present in the medium, potentially leading to hydrolysis and ring cleavage to form an N-acylamino ketone derivative.

Base-catalyzed ring-opening is also a known reaction for oxazoles, although it is less common. Strong bases can deprotonate the methyl group at C4, which could initiate subsequent rearrangements, though this is a less probable pathway compared to reactions involving the more reactive aminomethyl side chain.

A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which typically involves the thermal rearrangement of a 4-acyloxazole. While the parent compound this compound does not possess a 4-acyl group, derivatization of the aminomethyl group to an amide, followed by acylation at the C4 position, could create a substrate for a Cornforth-type rearrangement. This would involve the exchange of the acyl group at C4 and the substituent at C5.

Construction of Fused and Polycyclic Systems

The oxazole moiety within this compound can serve as a linchpin for the construction of more complex fused and polycyclic heterocyclic systems through various synthetic strategies.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition for triazoles)

Oxazoles can participate as dienes in Diels-Alder reactions, typically with electron-deficient dienophiles, to construct pyridine derivatives. The electron-donating nature of the alkyl and aminomethyl substituents on the this compound ring would be expected to enhance its reactivity in such cycloadditions.

Furthermore, the aminomethyl group can be a handle for introducing functionalities that can participate in cycloaddition reactions. For example, conversion of the primary amine to an azide (B81097) would generate a substrate capable of undergoing 1,3-dipolar cycloaddition reactions. Intramolecular [3+2] cycloaddition of the azido (B1232118) functionality with the oxazole ring, or intermolecular cycloaddition with other dipolarophiles, could lead to the formation of fused triazole systems. The Huisgen 1,3-dipolar cycloaddition of the derived azide with an alkyne would yield a triazole-linked oxazole structure, a motif of interest in medicinal chemistry.

Reactant 1Reactant 2Product TypeFused/Linked System
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl azideAlkyne1,2,3-TriazoleTriazole-linked oxazole
This compound derivative (as a diene)Dienophile (e.g., maleimide)PyridineFused pyridino-oxazole (after elimination)

Annulation Strategies

Annulation strategies involving the functional groups of this compound can be employed to build fused ring systems. The primary amine is a versatile handle for such transformations. For instance, condensation of the amine with a 1,3-dicarbonyl compound could be the initial step in a Skraup or Doebner-von Miller reaction to construct a fused quinoline (B57606) ring system.

Alternatively, the methyl group at C4 could be functionalized to participate in annulation reactions. Deprotonation of the C4-methyl group to generate a carbanion, followed by reaction with a suitable dielectrophile, could lead to the formation of a new fused ring adjacent to the oxazole.

Functional GroupAnnulation StrategyFused Ring System
5-(Aminomethyl)Condensation with 1,3-dicarbonyl compoundsFused pyridine/quinoline
4-MethylDeprotonation and reaction with dielectrophilesFused carbocycle/heterocycle

Role as a Versatile Synthetic Building Block for Complex Architectures

This compound, with its multiple functionalization points, serves as a valuable and versatile building block for the synthesis of more complex molecular architectures. The distinct reactivity of the oxazole ring and the aminomethyl side chain allows for selective and sequential chemical modifications.

The primary amine can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, ureas, and guanidines, each introducing new possibilities for building molecular complexity. For example, coupling of the amine with a protected amino acid would create a peptide-like linkage, allowing for the incorporation of the oxazole moiety into peptidomimetic structures.

The oxazole ring itself can be a stable core structure around which other molecular fragments are assembled. The substituents at positions 2, 4, and 5 provide steric and electronic differentiation, which can be exploited in directing further synthetic transformations.

In the context of medicinal chemistry and drug discovery, substituted oxazoles are prevalent motifs in biologically active compounds. The title compound can be envisioned as a key intermediate for the synthesis of libraries of compounds for screening purposes. The ability to readily derivatize the aminomethyl group allows for the exploration of structure-activity relationships by systematically varying the substituent at this position.

Derivatization SiteReaction TypeResulting FunctionalityApplication in Complex Synthesis
5-(Aminomethyl)AcylationAmideIncorporation into peptidomimetics
5-(Aminomethyl)Reductive aminationSecondary/Tertiary amineBuilding block for alkaloids and other nitrogenous compounds
Oxazole RingCycloadditionFused pyridineCore for polycyclic aromatic systems

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data for the advanced spectroscopic and analytical characterization of the specific compound This compound .

Databases such as PubChem contain entries for this molecule and its hydrochloride salt but explicitly state that no literature data is available. uni.lu The information present is typically limited to predicted properties, such as molecular weight and certain mass spectrometry values, rather than experimentally determined research findings. uni.lu

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings for the requested outline sections:

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Methods:No specific chromatographic methods for the isolation or purity assessment of this compound have been detailed in the available literature.

Without peer-reviewed, published research data, generating the requested article would require speculation or the fabrication of data, which would violate the core principles of scientific accuracy. Therefore, the information required to fulfill this request is not available.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The application of HPLC for the analysis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine would be tailored to the compound's specific chemical properties, including its polarity and ionization potential. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution.

A hypothetical HPLC method for the analysis of this compound could involve a C18 stationary phase with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would be programmed to increase the proportion of the organic solvent over time to ensure the efficient elution of the compound and any potential impurities. Detection would likely be performed using a UV detector, set at a wavelength where the oxazole (B20620) ring exhibits maximum absorbance, or a more universal detector like a mass spectrometer (LC-MS) for enhanced specificity and sensitivity.

Interactive Data Table: Hypothetical HPLC Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm / Mass Spectrometer
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would provide information on its purity and could be used to separate it from volatile starting materials or by-products from its synthesis. The primary amine functional group in the molecule may necessitate derivatization to improve its volatility and chromatographic behavior, for instance, through acylation or silylation.

A potential GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points. A flame ionization detector (FID) would be a suitable choice for detection due to its high sensitivity to organic compounds. For unequivocal identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) would be the preferred approach, allowing for the comparison of the obtained mass spectrum with reference databases.

Interactive Data Table: Hypothetical GC Parameters

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID) / Mass Spectrometer
Detector Temperature 300 °C
Injection Mode Split (e.g., 50:1)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the molecular structure of this compound.

FT-IR Spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=N stretching of the oxazole ring would likely produce a band in the 1650-1550 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage would be expected in the 1250-1050 cm⁻¹ range.

Raman Spectroscopy , being particularly sensitive to nonpolar bonds and symmetric vibrations, would complement the FT-IR data. The stretching vibrations of the oxazole ring would likely give rise to strong Raman signals. The C-C and C-N bonds within the ring would have characteristic frequencies.

Interactive Data Table: Expected Vibrational Spectroscopy Bands

Functional GroupExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (Amine) 3300-3500 (medium)Weak
C-H Stretch (Alkyl) 2850-3000 (strong)Strong
C=N Stretch (Oxazole) 1650-1550 (medium)Medium-Strong
C-O-C Stretch (Oxazole) 1250-1050 (strong)Weak
Oxazole Ring Vibrations Various fingerprint bandsStrong characteristic bands

Computational and Theoretical Investigations of 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the molecular structure, electronic properties, and reactivity of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic compounds with a good balance between accuracy and computational cost. bohrium.com For this compound, DFT calculations would typically be performed to determine its optimized molecular structure, bond lengths, bond angles, and dihedral angles in the gas phase.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve reliable results for organic molecules. nih.gov The optimized geometry provides the most stable arrangement of the atoms in the molecule. From these calculations, a variety of electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative of typical DFT calculation outputs and is not based on published experimental data for this specific molecule.)

ParameterBond/AngleCalculated Value
Bond LengthC2-O11.35 Å
N3-C41.38 Å
C4-C51.37 Å
C5-O11.39 Å
Bond AngleO1-C2-N3115°
C2-N3-C4108°
N3-C4-C5110°
Dihedral AngleC(ethyl)-C2-N3-C4178°

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide more accurate energy and orbital information, albeit at a higher computational expense compared to DFT. These methods are valuable for obtaining a deeper understanding of the electronic behavior of this compound.

Calculations using ab initio methods would yield precise values for the total electronic energy, orbital energies, and electron correlation effects. The resulting molecular orbitals, including the HOMO and LUMO, can be visualized to understand the regions of the molecule involved in electron donation and acceptance, which is critical for predicting its role in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and methanamine side chains in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step to generate a potential energy surface (PES).

The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the transition states (saddle points) that connect them. This information is crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules.

Intermolecular Interaction Analysis

The way molecules pack in a crystal and interact with each other is governed by intermolecular forces. Understanding these interactions is vital for predicting the physical properties and polymorphism of a crystalline solid.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular contacts. For this compound, with its amine and oxazole (B20620) groups, significant contributions from H···H, N···H, and O···H contacts would be expected, indicating the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is a hypothetical representation for this compound based on similar heterocyclic compounds.)

Contact TypeContribution (%)
H···H45.0
N···H / H···N20.5
O···H / H···O15.2
C···H / H···C10.8
Other8.5

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. The NCI index is based on the electron density and its derivatives. Plotting the reduced density gradient versus the electron density reveals regions of non-covalent interactions.

These interactions are then visualized in real space as isosurfaces, which are colored to indicate the nature and strength of the interaction. Typically, blue isosurfaces represent strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. For this compound, NCI analysis would likely reveal strong hydrogen bonding involving the amine group and weaker van der Waals interactions associated with the ethyl and methyl groups.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

No published studies detailing the theoretical prediction of NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopic parameters for this compound were found. Such studies would typically involve quantum chemical calculations (e.g., using Density Functional Theory, DFT) to compute chemical shifts, coupling constants, and vibrational frequencies, which would then be compared to experimental data for structural validation.

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

There is no available research in the scientific literature concerning the computational analysis of reaction mechanisms or the identification of transition states for chemical transformations involving this compound. This type of research is crucial for understanding reaction pathways, kinetics, and the thermodynamics of potential synthetic routes or metabolic processes.

Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Derivatization

A search for Quantitative Structure-Reactivity Relationships (QSAR) studies focused on the chemical derivatization of this compound yielded no results. QSAR models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. The development of such a model would require a dataset of derivatives of the target compound, which is not available in the literature.

Emerging Research Directions and Future Outlook in Oxazole Chemistry

Development of Novel Synthetic Pathways

The creation of diverse oxazole (B20620) derivatives, including polysubstituted structures like (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, hinges on the development of efficient and versatile synthetic methodologies. While classic methods like the Robinson-Gabriel and Cornforth reactions are foundational, modern research is focused on creating more streamlined and flexible pathways. mdpi.com

One of the most significant and versatile methods is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes. mdpi.comnih.gov This reaction is valued for its operational simplicity, the accessibility of starting materials, and its broad substrate scope. mdpi.com Recent advancements have expanded its utility to one-pot syntheses of 4,5-disubstituted oxazoles and the creation of complex, multi-heterocyclic structures. nih.gov Researchers have also developed variations using ionic liquids as solvents or employing solid-phase supports to enhance efficiency and simplify purification. nih.gov

Beyond the van Leusen reaction, other innovative strategies are emerging:

Metal-Catalyzed Cyclizations: Copper- and palladium-catalyzed reactions are enabling the synthesis of highly substituted oxazoles from simple, accessible precursors like vinyl halides and amides. organic-chemistry.org These methods offer high efficiency and control over the substitution pattern. organic-chemistry.org

Oxidative Domino Cyclizations: Novel metal-free, iodine-mediated domino reactions allow for the convergent synthesis of complex 2,4,5-trisubstituted oxazoles from simple starting materials in a single pot. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a green and mild approach for synthesizing oxazoles from components like α-bromoketones and benzylamines at room temperature. organic-chemistry.org

These evolving synthetic tools are crucial for building libraries of diverse oxazole compounds for screening and development, allowing for the systematic exploration of structure-activity relationships.

Synthetic Strategy Key Features Primary Application
van Leusen ReactionUses TosMIC; versatile for 5-substituted and 4,5-disubstituted oxazoles. mdpi.comnih.govCore method for generating diverse oxazole scaffolds. nih.gov
Metal-Catalyzed CyclizationEmploys catalysts like copper, palladium, or gold for high efficiency. organic-chemistry.orgSynthesis of polysubstituted oxazoles with high regioselectivity. organic-chemistry.org
Oxidative Domino ReactionsMetal-free; convergent one-pot synthesis of complex oxazoles. researchgate.netRapid assembly of complex molecular architectures.
PhotocatalysisUses visible light; mild, room-temperature conditions. organic-chemistry.orgGreen chemistry approach to oxazole synthesis.

Exploration of Advanced Derivatization Techniques

Once the core oxazole ring is synthesized, its further functionalization, or derivatization, is key to fine-tuning its properties for specific applications. Research is actively exploring methods for selective modification at each position of the oxazole ring (C2, C4, and C5).

The reactivity of the oxazole ring's hydrogen atoms typically follows the order C2 > C5 > C4, making the C2 position the most acidic and thus a primary site for deprotonation and subsequent reaction with electrophiles. tandfonline.com However, modern techniques allow for more controlled and site-selective functionalization:

Direct C-H Arylation: Palladium-catalyzed direct arylation methods have been developed that can selectively target either the C2 or C5 positions by using specific phosphine (B1218219) ligands and adjusting solvent polarity. organic-chemistry.org This allows for the direct coupling of aryl groups without pre-functionalization.

Halogen Dance Rearrangement: This process facilitates the isomerization of halogenated oxazoles, providing a synthetic pathway to create complex 2,4,5-trisubstituted oxazoles that might be difficult to access through other means. nih.gov

Click Chemistry: Functional groups introduced onto the oxazole ring can be used as handles for further modification. For example, an alkyne-substituted oxazole can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction, to attach other molecular fragments. researchgate.net

These advanced derivatization techniques empower chemists to systematically modify oxazole scaffolds, enabling the exploration of how different substituents impact biological activity, material properties, and other functional characteristics. tandfonline.com

Computational Design of Oxazole-Based Chemical Entities

In silico methods are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. For oxazole-based compounds, computational design plays a pivotal role in predicting properties and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of oxazole derivatives with their biological activity. researchgate.netmdpi.com By developing predictive QSAR models, researchers can screen virtual libraries of compounds to identify promising candidates for synthesis and testing, saving significant time and resources. nih.govresearchgate.net These models have been successfully used to design novel oxazole derivatives with potential antibacterial, antifungal, and antiviral activities. researchgate.netnih.gov

Other computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of oxazole molecules. acs.org This information helps in understanding reaction mechanisms and predicting properties relevant to materials science, such as HOMO/LUMO energy levels for organic semiconductors. acs.org

Molecular Docking: This technique simulates the interaction between a small molecule (like an oxazole derivative) and a biological target (such as an enzyme or receptor). researchgate.net It helps predict the binding affinity and orientation, providing insights into the mechanism of action and guiding the design of more potent compounds. researchgate.net

Computational Method Purpose Application in Oxazole Chemistry
QSARPredicts biological activity based on chemical structure. researchgate.netDesigning new drug candidates; predicting toxicity. mdpi.comjcchems.com
DFTCalculates electronic structure and molecular properties. acs.orgPredicting reactivity; designing n-type organic semiconductors. acs.org
Molecular DockingSimulates ligand-protein binding interactions. researchgate.netIdentifying potential drug targets; optimizing ligand binding affinity. nih.gov

Applications in Advanced Material Science and Polymer Chemistry

While much of the focus on oxazoles has been in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for advanced materials. irjmets.com

Current research is exploring the use of oxazoles in several areas:

Polymer Chemistry: Oxazole-containing ligands have been used to create vanadium-based catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com The structure of the oxazole ligand was found to significantly influence the catalyst's activity and the physical properties of the resulting polymers. mdpi.com This highlights the potential for designing specialized polymers by tuning the heterocyclic ligands used in catalysis.

Organic Electronics: The electronic properties of oxazole-based compounds are being investigated for applications in organic semiconductors. irjmets.com Theoretical studies using DFT have been employed to design novel n-type organic semiconducting materials containing oxazole frameworks, predicting their charge transport characteristics. acs.org

Fluorescent Probes and Dyes: The oxazole scaffold can act as an electron donor or acceptor, facilitating the creation of molecules with strong intramolecular charge transfer (ICT) properties. nih.gov This makes them highly fluorescent and sensitive to their environment. Researchers have developed highly substituted oxazole derivatives that act as fluorophores for targeting and imaging specific cellular organelles, such as lysosomes. nih.gov Their fluorescence can be pH-sensitive, making them useful as sensors in biological systems. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of new technologies. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, efficiency, and automation. researchgate.netuc.pt

The synthesis of oxazoles is well-suited to this technology. Researchers have developed fully automated, multipurpose mesofluidic flow reactors for the on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.govacs.org These systems can produce gram quantities of material and allow for rapid screening of reaction parameters. durham.ac.uk By integrating columns of solid-supported reagents and catalysts, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. uc.pt

Q & A

Q. What are the common synthetic routes for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves cyclocondensation of precursors (e.g., acylated amines or thioamides) under acidic or thermal conditions. For example, oxazole rings can be formed via the Robinson-Gabriel synthesis using polyphosphoric acid (PPA) as a catalyst, as demonstrated in the synthesis of similar 1,3,4-oxadiazole derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading to improve yield. Purity is verified via TLC and HPLC, with intermediates characterized by FT-IR and NMR .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • Spectroscopy:
  • ¹H/¹³C NMR identifies substituent positions and confirms amine protonation states.
  • FT-IR verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bending at ~1550 cm⁻¹).
  • Crystallography:
    Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, SHELXL’s robust algorithms handle high-resolution data and twinned crystals, enabling precise determination of the oxazole ring’s planarity and substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
  • Dose-Response Analysis: Perform 5-dose assays (e.g., GI₅₀ profiling) to establish activity thresholds, as seen in oxazole sulfonamide derivatives .
  • Control Standardization: Use reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-laboratory variability.
  • Mechanistic Studies: Employ SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to validate target binding, distinguishing true activity from assay artifacts .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer:
  • Systematic Substituent Variation: Modify the ethyl or methyl groups to assess steric/electronic effects. For example, replacing ethyl with cyclopentyl in pyrimidine analogs alters receptor affinity .
  • Biological Profiling: Test derivatives against panels of enzymes (e.g., kinases) or cancer cell lines. In oxadiazole derivatives, fluorophenyl substitutions enhanced antibacterial potency, guiding SAR .
  • Computational Modeling: Use DFT (density functional theory) to predict electronic properties (HOMO-LUMO gaps) and docking simulations (e.g., AutoDock) to map binding poses .

Q. How can researchers handle challenges in crystallographic data refinement for structural determination?

  • Methodological Answer:
  • Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve light atoms (e.g., nitrogen in the oxazole ring).
  • Refinement Tools: Leverage SHELXL ’s constraints (e.g., DFIX for bond distances) and TWIN commands for twinned crystals .
  • Validation: Apply PLATON (ADDSYM, CHECKCIF) to detect symmetry omissions or solvent masking errors, ensuring compliance with IUCr standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.